4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol
Description
Properties
IUPAC Name |
4-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c10-9(11,12)8(14)5-15-7-3-1-6(13)2-4-7/h1-4,8,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOQDPGXRXIQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a phenolic structure with a trifluoromethyl group and a hydroxypropyl sulfanyl moiety. This configuration may contribute to its biological properties, particularly in terms of lipophilicity and reactivity with biological targets.
Antimicrobial Activity
Research indicates that phenolic compounds often exhibit significant antimicrobial properties. In a study examining various phenolic derivatives, it was noted that modifications to the phenolic structure can enhance antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, the presence of the sulfanyl group suggests potential for increased interaction with microbial membranes.
Antioxidant Properties
Phenolic compounds are widely recognized for their antioxidant capabilities. A study assessed the antioxidant activity of similar compounds, demonstrating that structural modifications can lead to enhanced free radical scavenging ability . Although direct studies on this compound are lacking, its structural characteristics imply potential antioxidant effects.
The biological activity of phenolic compounds is often attributed to their ability to interact with cellular signaling pathways and modulate enzyme activity. For instance, phenolic compounds can inhibit protein kinases and enzymes involved in inflammatory pathways . The trifluoromethyl group may also play a role in enhancing binding affinity to target proteins due to its electronegative nature.
Study on Related Phenolic Compounds
A comparative study involving structurally similar phenolic compounds revealed that modifications significantly impacted their biological activities. For example, derivatives with enhanced lipophilicity exhibited improved membrane permeability and bioavailability . Such findings suggest that this compound could similarly benefit from structural optimization to enhance its therapeutic potential.
| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) |
|---|---|---|
| Carvacrol | 0.5 mg/mL | 50 µg/mL |
| Thymol | 0.4 mg/mL | 45 µg/mL |
| This compound (Hypothetical) | TBD | TBD |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy in clinical settings. Preliminary data on related compounds suggest favorable absorption characteristics due to their lipophilic nature .
Comparison with Similar Compounds
Comparison with Structural Analogs
Enzyme Inhibition Potential
Sulfanyl acetamide derivatives with indolylmethyl substituents (e.g., Compound 8q) demonstrated potent α-glucosidase inhibition (IC50 = 49.71 µM), outperforming the standard acarbose in some cases . The trifluoro-hydroxypropyl substituent in 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol could modulate similar enzyme interactions due to its electron-withdrawing properties, though experimental validation is needed.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to hydroxyl- or methyl-substituted analogs, as seen in related fluorinated compounds (e.g., 3,5-difluorophenyl trifluoromethanesulfonate) .
- Solubility: The phenolic hydroxyl and propyl hydroxyl groups may improve aqueous solubility relative to fully nonpolar analogs like cyclohexylsulfanyl derivatives .
Table 1: Key Comparisons with Structural Analogs
Preparation Methods
Thiolation of Phenol with 3,3,3-Trifluoro-2-hydroxypropyl Precursors
A common approach is the nucleophilic substitution of a halogenated trifluorohydroxypropyl derivative with a thiophenol or phenol derivative:
- Starting Materials: 4-mercaptophenol or 4-hydroxythiophenol as the aromatic thiol source.
- Alkylating Agent: 3,3,3-trifluoro-2-halo-propyl compounds (e.g., bromohydroxypropyl trifluoromethyl derivatives).
- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the thiol and promote nucleophilic substitution.
- Temperature: Mild heating (room temperature to 60°C) to favor substitution without decomposition.
This method yields the sulfanyl linkage attaching the trifluorohydroxypropyl group to the phenol ring.
Catalytic Amination and Hydrolysis for Fluorophenol Precursors
Synthesis of trifluoromethyl-substituted phenols, which can serve as precursors, involves:
- Copper-Catalyzed Amination: 3,4,5-trifluorobromobenzenes undergo amination with ammonium hydroxide in the presence of cuprous complex catalysts under autoclave conditions (e.g., 160°C, 1.5 MPa) to yield trifluoroanilines.
- Diazotization and Hydrolysis: The trifluoroanilines are converted to diazonium salts and hydrolyzed to trifluorophenols using nitrosylsulfuric acid and sulfuric acid under controlled conditions.
- Recovery and Recycling: Sulfuric acid and catalysts are recovered and reused to improve sustainability and cost-effectiveness.
This method provides high purity trifluorophenol intermediates, which can then be functionalized further.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiol Deprotonation | NaH, K2CO3 in DMF or THF | Generates thiolate nucleophile |
| Nucleophilic Substitution | 3,3,3-trifluoro-2-halo-propyl derivative | Mild heating (RT-60°C) to avoid side reactions |
| Diazotization | Nitrosylsulfuric acid, low water content | In situ generation of diazonium salts |
| Coupling | Phenol or thiol substrate, surfactants, biphasic system | Temperature 10-35°C, solvent mixture (water, toluene, xylenes) |
| Catalytic Amination | Cuprous complex catalyst, ammonium hydroxide, 160°C, 1.5 MPa | Autoclave reaction for trifluoroaniline synthesis |
| Hydrolysis and Extraction | Sulfuric acid, steam distillation, methylene chloride extraction | High yield, catalyst and acid recycling |
Research Findings and Practical Considerations
- Yield and Purity: The copper-catalyzed amination and subsequent hydrolysis yield trifluorophenols with >89% molar yield and >99% purity, indicating an efficient route for fluorophenol precursors.
- Environmental and Safety Aspects: Use of aqueous-organic biphasic systems and in situ diazonium generation reduces hazardous waste and risk of explosive intermediates.
- Catalyst and Acid Recycling: Recovery of copper sulfate and sulfuric acid enhances process sustainability and lowers production costs.
- Solvent Selection: Use of environmentally benign solvents such as water and hydrocarbons (toluene, xylenes) is preferred to minimize environmental impact.
- Surface Active Agents: Emulsifiers and surfactants (e.g., HOSTAPUR® SAS93) improve phase mixing and reaction efficiency during coupling steps.
Summary Table of Preparation Routes
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Thiophenol + 3,3,3-trifluoro-2-halo-propyl | Base (NaH, K2CO3), DMF, RT-60°C | Direct attachment, straightforward | Requires halo precursor synthesis |
| Diazonium Salt Coupling | Aminophenol, nitrosylsulfuric acid, phenol/thiol | Biphasic solvent, 10-35°C | One-pot, safer, green chemistry | More complex, indirect |
| Catalytic Amination + Hydrolysis | 3,4,5-trifluorobromobenzene, Cu catalyst, NH4OH | 160°C, 1.5 MPa, autoclave | High yield, recyclable catalysts | Requires high-pressure equipment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
